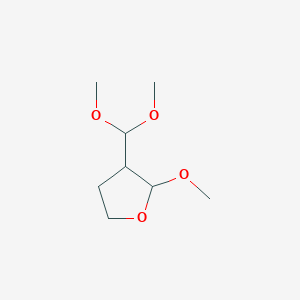
3-(Dimethoxymethyl)-2-methoxyoxolane
Cat. No. B2423871
Key on ui cas rn:
179802-16-5
M. Wt: 176.212
InChI Key: RQIUEUDYRRIYQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07282583B2
Procedure details


Into a dried 3L three neck-round bottom flask with a stirrer bar, nitrogen-inlet, thermocouple and a 1L-addition funnel was charged 1227.2 g (11.56 mol) of trimethyl-orthoformate, which was cooled to −5° C. to −3° C. while agitating. The reaction mixture was charged with 3.855 g BF3.Et2O (21 mmol) while agitating under nitrogen. The addition funnel was then charged with a mixture of 315.41 g 2,3-dihydrofurane (4.5 mol) and 434.64 g trimethylorthoformate (4.1 mol) and this mixture was added to the reaction mixture over a period of 160-180 minutes while maintaining the temperature at −5° to −3° C. After the addition was complete, the reaction was quenched with 3.24 g NaOH (81 mmol) in 12.96 g MeOH and left 16 h at 15° C. The reaction mixture was filtered and distilled first under atmospheric pressure, then under reduced pressure. The intermediate product obtained boils at 79-85° C. at 6.8-6.9 mmHg and is a mixture of diastereomers.






Identifiers


|
REACTION_CXSMILES
|
CO[CH:3]([O:6][CH3:7])[O:4][CH3:5].B(F)(F)F.[CH3:12][CH2:13][O:14][CH2:15][CH3:16].[O:17]1C=CC[CH2:18]1.[OH-].[Na+]>CO>[CH3:7][O:6][CH:3]([O:4][CH3:5])[CH:12]1[CH2:16][CH2:15][O:14][CH:13]1[O:17][CH3:18] |f:1.2,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1227.2 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(OC)OC
|
Step Two
|
Name
|
|
|
Quantity
|
3.855 g
|
|
Type
|
reactant
|
|
Smiles
|
B(F)(F)F.CCOCC
|
Step Three
|
Name
|
|
|
Quantity
|
315.41 g
|
|
Type
|
reactant
|
|
Smiles
|
O1CCC=C1
|
|
Name
|
|
|
Quantity
|
434.64 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(OC)OC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
while agitating
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
Into a dried 3L three neck-round bottom flask with a stirrer bar, nitrogen-inlet
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was cooled to −5° C. to −3° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
while agitating under nitrogen
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
this mixture was added to the reaction mixture over a period of 160-180 minutes
|
|
Duration
|
170 (± 10) min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining the temperature at −5° to −3° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled first under atmospheric pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The intermediate product obtained boils at 79-85° C. at 6.8-6.9 mmHg
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a mixture of diastereomers
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
